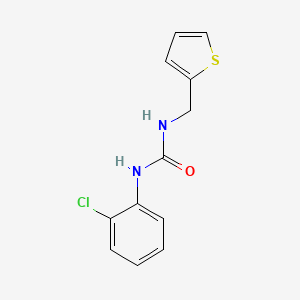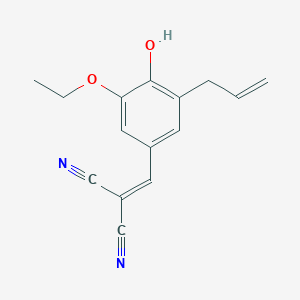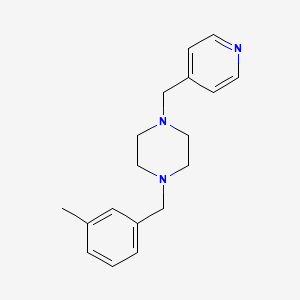
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as Terbuthylazine, is a widely used herbicide that belongs to the triazine family. It is used to control the growth of weeds and unwanted vegetation in agricultural fields and other areas. Terbuthylazine has become increasingly popular due to its effectiveness and low cost.
Mecanismo De Acción
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane works by inhibiting the photosynthesis process in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the photosynthesis process. This leads to the disruption of the electron transfer chain, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been found to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can cause damage to aquatic organisms and can also affect the growth of non-target plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that is relatively inexpensive and effective. Therefore, it is a popular choice for researchers studying the effects of herbicides on plant growth and development. However, the use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in laboratory experiments can be limited due to its potential environmental impact. Researchers must take precautions to minimize the risk of contamination and ensure the safety of the environment.
Direcciones Futuras
There are several future directions in the study of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. Researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane by developing more sustainable herbicides. They are also studying the effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as insects and birds. Additionally, researchers are studying the potential health effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on humans and animals. These studies will help to inform the safe and effective use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in the future.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals and can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane and develop more sustainable herbicides.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 2-chloroaniline with 2-thiophenemethyl isocyanate in the presence of a base. The product is then treated with tert-butylamine to obtain N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds and unwanted vegetation. N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has also been studied for its environmental impact. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRVGUAKMROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)


![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)


